
4,5-Diethoxy-2-hydroxybenzaldehyde
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Overview
Description
4,5-Diethoxy-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethoxy-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where phenols are converted to aldehydes using chloroform and a strong base, such as sodium hydroxide, in the presence of an aqueous ethanol solution . Another method involves the use of aluminum hemiaminal intermediates, which protect the aldehyde group during the reaction and allow for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethoxy-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 4,5-Diethoxy-2-hydroxybenzoic acid
Reduction: 4,5-Diethoxy-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 4,5-Diethoxy-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and probes for studying biochemical processes .
Medicine: this compound and its derivatives are investigated for their potential therapeutic properties. They have been studied for their antioxidant and anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity and versatility make it a valuable building block for various industrial applications .
Mechanism of Action
The mechanism of action of 4,5-Diethoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity, inhibit specific biochemical pathways, and exert therapeutic effects .
Comparison with Similar Compounds
4,5-Dimethoxy-2-hydroxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2-Hydroxy-4,5-dimethoxybenzaldehyde: Another similar compound with methoxy groups and a hydroxyl group.
Uniqueness: 4,5-Diethoxy-2-hydroxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4,5-diethoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-10-5-8(7-12)9(13)6-11(10)15-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
DEMKNCFRRLVKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)O)OCC |
Origin of Product |
United States |
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